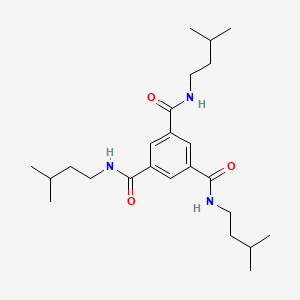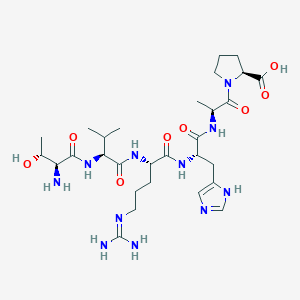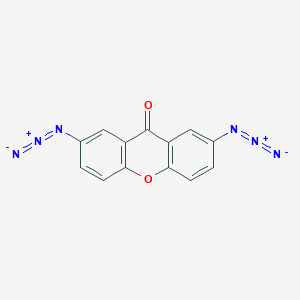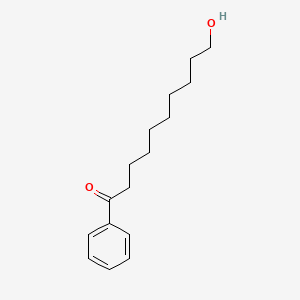
10-Hydroxy-1-phenyldecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxy-1-phenyldecan-1-one: is an organic compound with the molecular formula C16H24O2. It is a hydroxy ketone, characterized by a phenyl group attached to the decanone chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-1-phenyldecan-1-one typically involves the reaction of 1-phenyldecan-1-one with a hydroxylating agent. One common method is the hydroxylation of 1-phenyldecan-1-one using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxy ketone .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Hydroxy-1-phenyldecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of 10-oxo-1-phenyldecan-1-one or 10-carboxy-1-phenyldecan-1-one.
Reduction: Formation of 10-hydroxy-1-phenyldecanol.
Substitution: Formation of 10-chloro-1-phenyldecan-1-one or 10-bromo-1-phenyldecan-1-one.
Applications De Recherche Scientifique
Chemistry: 10-Hydroxy-1-phenyldecan-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may have the ability to modulate certain biological pathways involved in inflammation and cancer progression .
Industry: this compound is used in the production of fragrances and flavors. Its unique scent profile makes it a valuable ingredient in the formulation of perfumes and other scented products .
Mécanisme D'action
The mechanism of action of 10-Hydroxy-1-phenyldecan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, its antimicrobial activity is attributed to its ability to disrupt the integrity of bacterial cell membranes, leading to cell death . In cancer research, it is thought to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
1-Phenyldecan-1-one: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
10-Hydroxy-2-decanone: Similar structure but with a different position of the hydroxy group, leading to different chemical properties and reactivity.
Uniqueness: 10-Hydroxy-1-phenyldecan-1-one stands out due to its specific hydroxy and phenyl group positioning, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
183444-52-2 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
10-hydroxy-1-phenyldecan-1-one |
InChI |
InChI=1S/C16H24O2/c17-14-10-5-3-1-2-4-9-13-16(18)15-11-7-6-8-12-15/h6-8,11-12,17H,1-5,9-10,13-14H2 |
Clé InChI |
QBPYVFMHRVBDCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


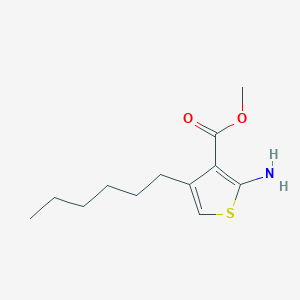
![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)
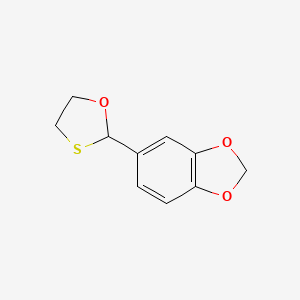
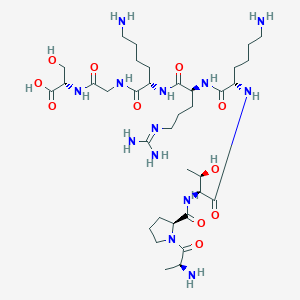
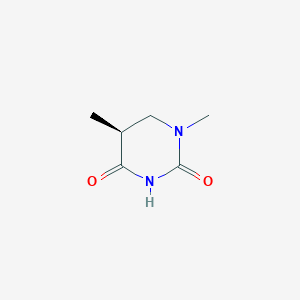
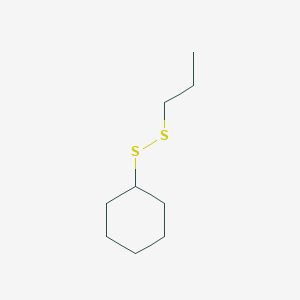
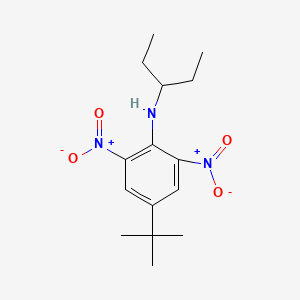
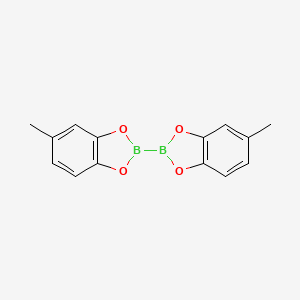
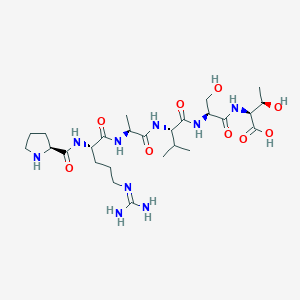
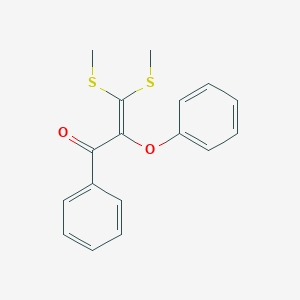
![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)
